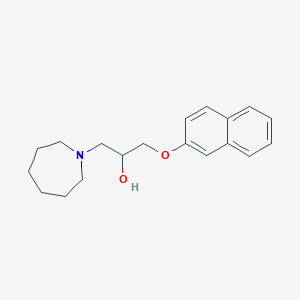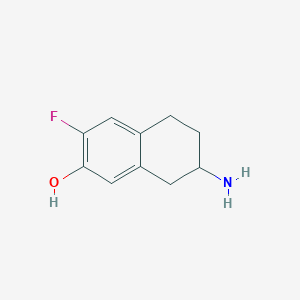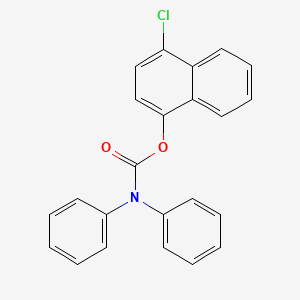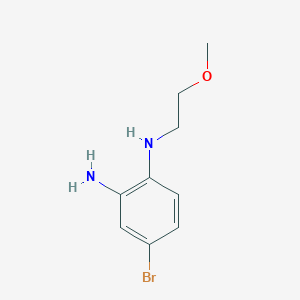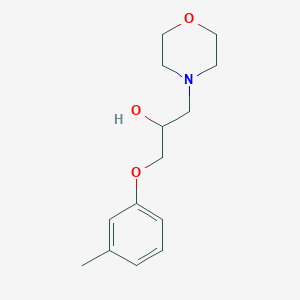
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a morpholine ring and a methylphenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and epichlorohydrin.
Formation of Epoxide: 3-Methylphenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate.
Ring Opening: The epoxide is then reacted with morpholine, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound influences cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylphenoxy)-2-propanol: Lacks the morpholine ring, making it less versatile in certain applications.
3-Methylphenoxyacetic acid: Contains a carboxylic acid group instead of the morpholine ring and propanol backbone.
1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both the morpholine ring and the methylphenoxy group, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-(3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-12-3-2-4-14(9-12)18-11-13(16)10-15-5-7-17-8-6-15/h2-4,9,13,16H,5-8,10-11H2,1H3 |
Clave InChI |
AFVBZGSLSAQWCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(CN2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
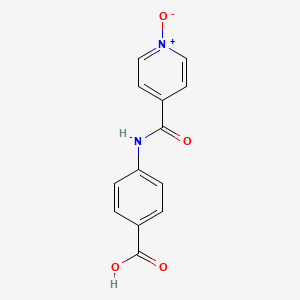
![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)

